KIN1400 Requires IRF3 and MAVS for Innate Immune Gene Induction
KIN1400's antiviral gene induction is strictly dependent on both IRF3 and MAVS, establishing its mechanism as a bona fide RLR pathway agonist rather than an off-pathway activator. In HEK293 cells transfected with a dominant-negative IRF3ΔN mutant, 0.5 μM KIN1400 treatment for 20 hours failed to induce IFIT2 expression, reducing induction from approximately 6-fold to background levels (P = 7.8 × 10⁻⁶) [1]. Similarly, in Huh7 cells with CRISPR-Cas9-mediated MAVS deletion, 20 μM KIN1400 treatment for 20 hours produced near-complete loss of IFIT1 and IFIT2 induction (P = 4.6 × 10⁻⁵ and 3.9 × 10⁻⁷, respectively) [2].
| Evidence Dimension | Pathway dependence of gene induction |
|---|---|
| Target Compound Data | ~6-fold IFIT2 induction in wild-type cells at 0.5 μM |
| Comparator Or Baseline | IRF3ΔN mutant: induction abolished (P = 7.8 × 10⁻⁶); MAVS-KO: IFIT1/IFIT2 induction abolished (P = 4.6 × 10⁻⁵, 3.9 × 10⁻⁷) |
| Quantified Difference | Complete loss of induction in IRF3ΔN and MAVS-KO backgrounds |
| Conditions | HEK293 cells (IRF3ΔN, 0.5 μM KIN1400, 20h); Huh7 cells (MAVS-KO, 20 μM KIN1400, 20h) |
Why This Matters
Confirms KIN1400 as a pathway-specific tool compound, enabling researchers to attribute biological effects specifically to RLR-IRF3-MAVS signaling without confounding off-target activity.
- [1] Pattabhi S, Wilkins CR, Dong R, et al. Targeting innate immunity for antiviral therapy through small molecule agonists of the RLR pathway. J Virol. 2016;90(5):2372-2387. Figure 5A. PMID: 26676772 View Source
- [2] Pattabhi S, Wilkins CR, Dong R, et al. Targeting innate immunity for antiviral therapy through small molecule agonists of the RLR pathway. J Virol. 2016;90(5):2372-2387. Figure 5C. PMID: 26676772 View Source
